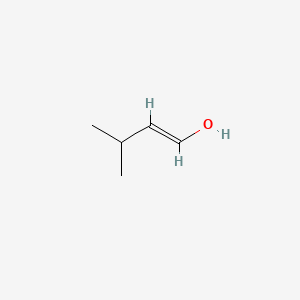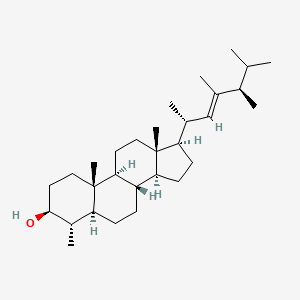
Dinosterol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dinosterol, also known as this compound, is a naturally occurring sterol with the molecular formula C30H52O. It is found in various marine organisms, including dinoflagellates and certain types of algae. This compound is characterized by its unique structure, which includes a hydroxyl group at the C-3 position and a double bond between C-5 and C-6.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dinosterol can be achieved through several methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the cyclization of squalene, a triterpene, followed by a series of oxidation and reduction reactions to introduce the hydroxyl group and double bond. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound often relies on the extraction from natural sources, such as marine algae and dinoflagellates. The extraction process involves the use of organic solvents to isolate the sterol from the biomass, followed by purification steps such as chromatography to obtain the pure compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
Dinosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form this compound ketone.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to produce dihydrothis compound.
Major Products Formed
This compound Ketone: Formed through oxidation reactions.
Dihydrothis compound: Produced via reduction reactions.
Halogenated this compound: Resulting from substitution reactions.
科学研究应用
Dinosterol has a wide range of applications in scientific research, including:
Chemistry: Used as a biomarker for studying marine ecosystems and the biogeochemical cycles of sterols.
Biology: Investigated for its role in the physiology and metabolism of marine organisms.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of dinosterol involves its interaction with cellular membranes and enzymes. The hydroxyl group at the C-3 position allows this compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can modulate the activity of enzymes involved in sterol metabolism, influencing various biochemical pathways. These interactions contribute to its biological effects, including anti-inflammatory and anticancer activities.
相似化合物的比较
Dinosterol is unique among sterols due to its specific structure and marine origin. Similar compounds include:
Cholesterol: A well-known sterol found in animal cell membranes, differing from this compound by the absence of the double bond between C-5 and C-6.
Ergosterol: A sterol found in fungi, similar to this compound but with additional double bonds in the sterol ring.
Stigmasterol: A plant sterol with a structure similar to this compound but with a different arrangement of double bonds and functional groups.
This compound’s uniqueness lies in its specific structural features and its occurrence in marine environments, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
58670-63-6 |
|---|---|
分子式 |
C30H52O |
分子量 |
428.7 g/mol |
IUPAC 名称 |
(3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(E,2R,5R)-4,5,6-trimethylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-18(2)21(5)19(3)17-20(4)24-11-12-26-23-9-10-25-22(6)28(31)14-16-30(25,8)27(23)13-15-29(24,26)7/h17-18,20-28,31H,9-16H2,1-8H3/b19-17+/t20-,21-,22+,23+,24-,25+,26+,27+,28+,29-,30+/m1/s1 |
InChI 键 |
LPFIPZJIWTZLEY-DAABMGJCSA-N |
手性 SMILES |
C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@@H]1O)C)C)[C@H](C)/C=C(\C)/[C@H](C)C(C)C |
SMILES |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C |
规范 SMILES |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C |
同义词 |
dinosterol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (7E)-7-[(2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-ylidene]heptanoate](/img/structure/B1230888.png)
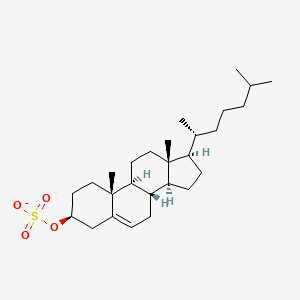

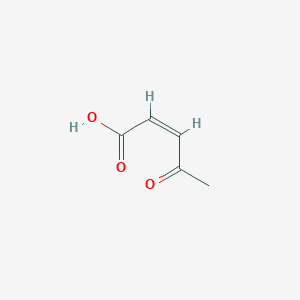
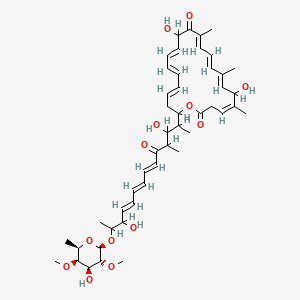
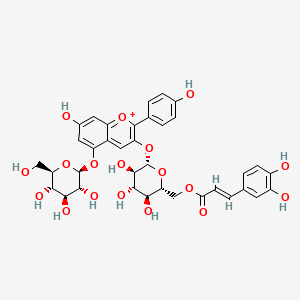
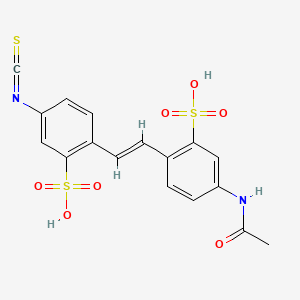

![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)
![N-[2-(4-ethyl-1-piperazinyl)-4-methyl-6-quinolinyl]-2-pyrazinecarboxamide](/img/structure/B1230905.png)
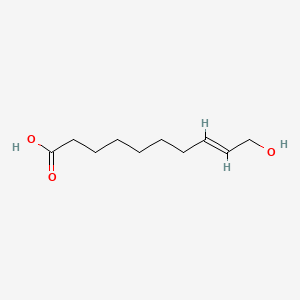
![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1230910.png)

